3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
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Overview
Description
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit microtubule assembly formation .
Mode of Action
It’s suggested that these compounds may interact with their targets, such as microtubules, and inhibit their assembly formation . This interaction could lead to changes in cellular processes, potentially leading to the observed effects of the compound.
Result of Action
Based on the potential inhibition of microtubule assembly, it’s possible that the compound could have effects on cell division and growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to further reactions to introduce the propanoic acid side chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Comparison with Similar Compounds
- 3-(1H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
- 3-(1H-imidazo[4,5-b]pyridin-2-yl)methanol
- 3-(1H-imidazo[4,5-b]pyridin-2-yl)acetic acid
Comparison: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is unique due to the presence of the propanoic acid side chain, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKIYJXVMHWITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154022 |
Source
|
Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123494-73-5 |
Source
|
Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123494735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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